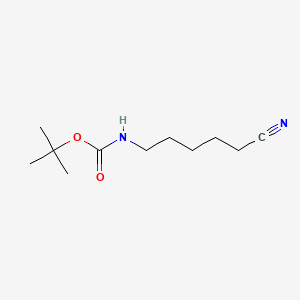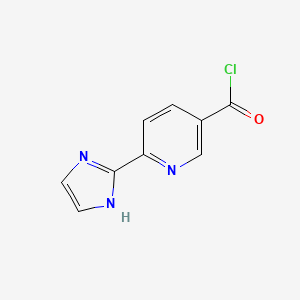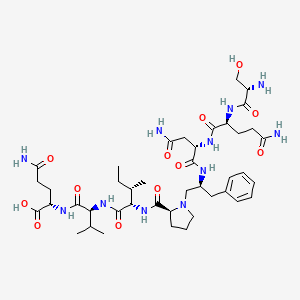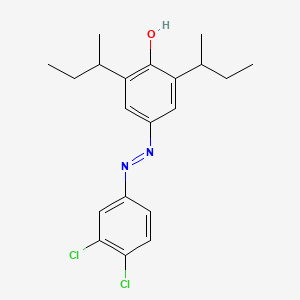
N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE is a compound known for its applications in fluorescence studies. It is often used as a substrate in enzymatic reactions, particularly involving proteases like chymotrypsin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE typically involves the reaction of succinyl-L-phenylalanine with 2-aminoacridone. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet production demands. This would include optimizing reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE undergoes various types of chemical reactions, including:
Hydrolysis: This reaction is commonly used to break down the compound into its constituent parts.
Oxidation and Reduction: These reactions can modify the functional groups within the compound, altering its chemical properties.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can yield succinyl-L-phenylalanine and 2-aminoacridone .
Wissenschaftliche Forschungsanwendungen
N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in studies involving enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the development of biosensors and other analytical tools
Wirkmechanismus
The mechanism of action of N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE involves its interaction with specific enzymes, such as chymotrypsin. The compound acts as a substrate, and its hydrolysis by the enzyme results in the formation of a fluorescent product, which can be measured spectrophotometrically .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Succinyl-L-phenylalanine-p-nitroanilide: Another substrate used in enzymatic assays, particularly for chymotrypsin.
N-Glutaryl-L-phenylalanine p-nitroanilide: Similar in structure and used for similar applications.
Uniqueness
N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE is unique due to its specific fluorescent properties, which make it particularly useful in fluorescence-based assays. Its structure allows for specific interactions with enzymes, making it a valuable tool in biochemical research .
Eigenschaften
CAS-Nummer |
115930-64-8 |
|---|---|
Molekularformel |
C26H23N3O5 |
Molekulargewicht |
457.486 |
IUPAC-Name |
4-oxo-4-[[(2S)-1-oxo-1-[(9-oxo-10H-acridin-2-yl)amino]-3-phenylpropan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C26H23N3O5/c30-23(12-13-24(31)32)29-22(14-16-6-2-1-3-7-16)26(34)27-17-10-11-21-19(15-17)25(33)18-8-4-5-9-20(18)28-21/h1-11,15,22H,12-14H2,(H,27,34)(H,28,33)(H,29,30)(H,31,32)/t22-/m0/s1 |
InChI-Schlüssel |
RRIUUFLEJTTZFW-QFIPXVFZSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCC(=O)O |
Synonyme |
N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)


![Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate](/img/structure/B568513.png)


![Pyrido[4,3-b][1,4]oxazepine](/img/structure/B568521.png)
![4-Methylbicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568522.png)
